molecular formula C11H7F2NO3 B6282996 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 2138154-82-0

5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B6282996
CAS No.: 2138154-82-0
M. Wt: 239.17 g/mol
InChI Key: GPVNQAONOJRKNI-UHFFFAOYSA-N
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Description

The compound “5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a difluoromethyl group (-CF2H), a phenyl group (C6H5), and an oxazole ring (a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom). The carboxylic acid group (-COOH) is attached to the 4-position of the oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Difluoromethylation reactions, which involve the introduction of a difluoromethyl group into a molecule, have been studied extensively .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential uses. For example, it could be studied for potential use as a pharmaceutical drug, a pesticide, or a chemical intermediate in the synthesis of other compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the difluoromethyl and carboxylic acid functional groups.", "Starting Materials": [ "Phenylacetic acid", "Ethyl chloroformate", "2-amino-2-(difluoromethyl)-1-propanol", "Sodium hydride", "Acetic anhydride", "Triethylamine", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with ethyl chloroformate in the presence of triethylamine to form phenylacetyl ethyl carbonate.", "Phenylacetyl ethyl carbonate is reacted with 2-amino-2-(difluoromethyl)-1-propanol in the presence of sodium hydride to form 5-(difluoromethyl)-3-phenyl-1,2-oxazole.", "5-(Difluoromethyl)-3-phenyl-1,2-oxazole is reacted with chloroacetyl chloride in the presence of triethylamine to form 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid chloride.", "5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid chloride is reacted with sodium hydroxide to form 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid.", "The final product is purified using a combination of recrystallization and column chromatography techniques." ] }

CAS No.

2138154-82-0

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)9-7(11(15)16)8(14-17-9)6-4-2-1-3-5-6/h1-5,10H,(H,15,16)

InChI Key

GPVNQAONOJRKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)F

Purity

95

Origin of Product

United States

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